molecular formula C13H13N3O3 B2534033 N-(4-ethoxyphenyl)-3-nitropyridin-2-amine CAS No. 879427-90-4

N-(4-ethoxyphenyl)-3-nitropyridin-2-amine

Cat. No. B2534033
CAS RN: 879427-90-4
M. Wt: 259.265
InChI Key: BENDNAUJRCYTOM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-nitropyridin-2-amine, also known as ENPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a nitroaromatic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol.

Scientific Research Applications

Synthesis and Structural Studies

  • Chelating Properties and Crystal Structures : N-(o-nitrophenyl)-N′-(methoxycarbonyl)thiourea (H2omt), a related compound to N-(4-ethoxyphenyl)-3-nitropyridin-2-amine, has been studied for its chelating properties. The study investigated the crystal structures of Cd(Homt)2(bpy) and Zn(Homt)2(phen), demonstrating the compound's potential in forming complex structures with various metals (Shen et al., 1998).

Catalysis and Reduction Processes

  • Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds : Research into graphene-based catalysts for the reduction of nitro compounds to amines highlights the significance of compounds like N-(4-ethoxyphenyl)-3-nitropyridin-2-amine in synthesizing biologically active molecules, pharmaceutical products, dyes, and polymers (Nasrollahzadeh et al., 2020).

  • Arene C-H Amination via Photoredox Catalysis : The use of organic photoredox-based catalyst systems in arene amination signifies the potential of N-(4-ethoxyphenyl)-3-nitropyridin-2-amine in pharmaceutical research, especially in the formation of carbon-nitrogen bond motifs (Romero et al., 2015).

Crosslinking and Affinity Labeling

  • High Yield Photoreagents for Protein Crosslinking : The study on 4-nitrophenyl ethers, which are structurally related to N-(4-ethoxyphenyl)-3-nitropyridin-2-amine, demonstrates their use as high-yield photoreagents for protein crosslinking and affinity labeling. This suggests potential applications in biochemistry and molecular biology (Jelenc et al., 1978).

Analytical and Sensory Applications

  • Electrochemical Analysis : A study on the electrochemical oxidation of amines using a nitroxyl radical catalyst and the electroanalysis of lidocaine provides insights into the potential of N-(4-ethoxyphenyl)-3-nitropyridin-2-amine in analytical chemistry, particularly in developing sensors for amine compounds (Sato et al., 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-11-7-5-10(6-8-11)15-13-12(16(17)18)4-3-9-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENDNAUJRCYTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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